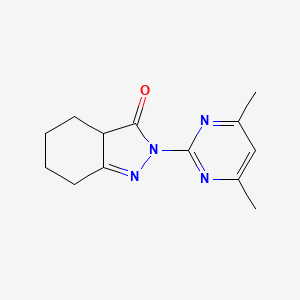

2-(4,6-dimethylpyrimidin-2-yl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one

Description

2-(4,6-Dimethylpyrimidin-2-yl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one (Compound ID: Y020-1657) is a heterocyclic compound featuring a fused indazolone core linked to a 4,6-dimethylpyrimidin-2-yl group. Its molecular formula is C₁₃H₁₆N₄O, with a molecular weight of 244.29 g/mol. Key physicochemical properties include a logP of 1.7341, logD of 0.7888, and a polar surface area of 44.013 Ų, indicating moderate lipophilicity and solubility . The compound exists as a racemic mixture, with stereochemical complexity arising from its hexahydroindazolone scaffold. Its structure has been validated using crystallographic tools such as SHELX and ORTEP, which are standard in small-molecule characterization .

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-4,5,6,7-tetrahydro-3aH-indazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c1-8-7-9(2)15-13(14-8)17-12(18)10-5-3-4-6-11(10)16-17/h7,10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSNBUWRKWWQGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C(=O)C3CCCCC3=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dimethylpyrimidine-2-carbaldehyde with hydrazine derivatives under acidic or basic conditions to form the indazole ring. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethylpyrimidin-2-yl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the methyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(4,6-dimethylpyrimidin-2-yl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

Biology: Used in studies related to enzyme inhibition and receptor binding.

Industry: Employed in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting biological pathways. The pyrimidine ring can interact with nucleic acids, while the indazole moiety can engage in π-π stacking interactions with aromatic amino acids in proteins .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Pyrimidinyl-Indazolone Derivatives

The herbicidal and biological activities of pyrimidinyl-indazolones are highly sensitive to substituent modifications on the pyrimidine ring. Below is a comparative analysis with structurally related compounds:

The 4,6-dimethylpyrimidin-2-yl moiety in Y020-1657 is associated with enhanced herbicidal activity compared to analogues with electron-withdrawing groups (e.g., 6-oxo). For instance, sulfometuron-methyl, a sulfonylurea herbicide, shares the 4,6-dimethylpyrimidinyl group and exhibits potent activity due to its ability to inhibit acetolactate synthase (ALS) in plants .

Physicochemical and Pharmacokinetic Properties

| Property | Y020-1657 | 4-Methyl-6-oxo Analogue | Sulfometuron-methyl |

|---|---|---|---|

| logP | 1.7341 | 1.2 (estimated) | 1.9 |

| logSw (aqueous solubility) | -1.7715 | -2.1 | -2.5 |

| Hydrogen Bond Acceptors | 5 | 6 | 8 |

The higher logP of Y020-1657 compared to its oxo-substituted counterpart suggests better membrane penetration, aligning with its superior herbicidal performance .

Biological Activity

The compound 2-(4,6-dimethylpyrimidin-2-yl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 232.29 g/mol. The structure features a pyrimidine ring and an indazole moiety that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H16N4O |

| Molecular Weight | 232.29 g/mol |

| LogP | 1.8602 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Anticancer Properties

Recent studies have indicated that derivatives of indazole compounds exhibit significant anticancer activity. For instance, compounds similar to This compound have been evaluated for their effects on various cancer cell lines:

- Indoleamine 2,3-dioxygenase (IDO1) Inhibition : IDO1 is an enzyme implicated in cancer immune evasion. Compounds with similar structures have shown potential as IDO1 inhibitors, which can reactivate anticancer immune responses. For example, a study highlighted the synthesis of indazole derivatives that inhibited IDO1 with IC50 values as low as .

- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that certain derivatives induce apoptosis in cancer cells such as hypopharyngeal carcinoma (FaDu) and breast cancer (MCF7) cells. These compounds also inhibited cell mobility and reduced matrix metalloproteinase expression, which is crucial for metastasis .

The mechanisms through which This compound exerts its biological effects include:

- Regulation of ERK Pathways : The activation of extracellular signal-regulated kinases (ERK) in mitogen-activated protein kinase (MAPK) pathways has been observed with certain indazole derivatives. This pathway is critical for cell proliferation and survival .

- Inhibition of Tumor Growth : Studies have shown that these compounds can significantly suppress tumor growth in animal models by targeting specific pathways involved in cancer progression .

Study on Indazole Derivatives

A recent study synthesized various indazole derivatives and evaluated their biological activities. Among these derivatives:

- Compound 7 , structurally related to This compound , was identified as a potent IDO1 inhibitor with significant anticancer properties against multiple cell lines .

Pharmacological Evaluation

The pharmacological evaluation of similar compounds has revealed:

| Compound Name | Target Enzyme | IC50 Value | Cell Line Tested |

|---|---|---|---|

| Compound 7 | IDO1 | FaDu | |

| Compound A | FGFR1 | SNU16 | |

| Compound B | ERK1/2 | HT29 |

These findings highlight the diverse biological activities associated with this class of compounds.

Q & A

Q. What are the optimized synthetic routes for preparing 2-(4,6-dimethylpyrimidin-2-yl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one?

The compound is synthesized via multi-step heterocyclic condensation reactions. Key steps include:

- Condensation of hydrazine derivatives with carbonyl-containing intermediates under reflux in ethanol or acetic acid .

- Optimization of reaction parameters (temperature, solvent polarity, and reaction time) to improve yield. For example, acetic acid enhances cyclization efficiency compared to ethanol .

- Use of TLC and NMR spectroscopy to monitor intermediate formation and confirm product purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon frameworks, confirming substituent positions (e.g., pyrimidinyl and indazolone moieties) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (FTIR) : Detects functional groups like carbonyl (C=O) and NH stretches in the indazolone core .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended?

Single-crystal X-ray diffraction is essential for confirming stereochemistry and anisotropic displacement parameters.

- SHELX Suite : SHELXL refines small-molecule structures, handling high-resolution or twinned data. SHELXD/SHELXE are robust for experimental phasing .

- WinGX/ORTEP : WinGX integrates data processing, refinement, and visualization. ORTEP-3 generates publication-quality thermal ellipsoid diagrams .

- Challenges include resolving hydrogen-bonding networks in the hexahydroindazolone ring, which may require low-temperature data collection .

Q. What computational strategies are employed to study this compound’s interaction with biological targets?

- Molecular Docking : Autodock Vina or Schrödinger Suite models binding to enzymes/receptors (e.g., STAT3 inhibition, as seen in pyrimidine analogs) .

- Molecular Dynamics (MD) : GROMACS or AMBER simulate ligand-protein stability, highlighting key interactions like π-π stacking with pyrimidinyl groups .

- QSAR Models : Quantitative structure-activity relationships correlate substituent effects (e.g., methyl groups on pyrimidine) with bioactivity .

Q. How can conflicting spectroscopic or crystallographic data be resolved during structural elucidation?

- Cross-validation : Compare NMR chemical shifts with computed values (e.g., via ACD/Labs or Gaussian) to identify misassignments .

- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twin laws and improve R-factors .

- Dynamic Effects : Variable-temperature NMR or X-ray data collection mitigates conformational flexibility in the hexahydroindazolone ring .

Q. What strategies enhance the compound’s solubility and stability for in vitro bioassays?

- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the pyrimidinyl moiety for improved membrane permeability .

- pH Adjustments : Stabilize the indazolone tautomer by buffering assays near physiological pH (7.4) .

Methodological Tables

Table 1 : Key Crystallographic Software and Applications

| Software | Function | Reference |

|---|---|---|

| SHELXL | Small-molecule refinement | |

| WinGX | Data integration and visualization | |

| ORTEP-3 | Thermal ellipsoid plotting |

Table 2 : Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Solution |

|---|---|---|

| Dehydroacetic acid adducts | Incomplete cyclization | Prolonged reflux in acetic acid |

| Hydrazine oligomers | Excess reagent | Column chromatography (SiO₂) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.